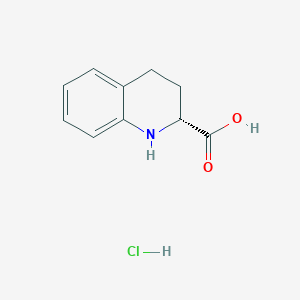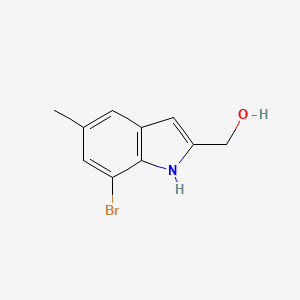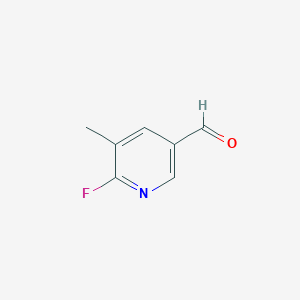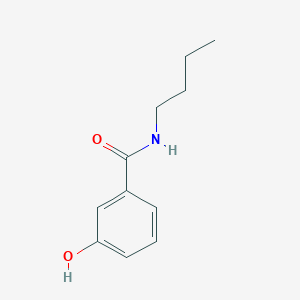
N-butyl-3-hydroxybenzamide
Übersicht
Beschreibung
N-butyl-3-hydroxybenzamide is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The InChI code for N-butyl-3-hydroxybenzamide is1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
N-butyl-3-hydroxybenzamide has a molecular weight of 193.24 .Wissenschaftliche Forschungsanwendungen
Antioxidant Synthesis
N-butyl-3-hydroxybenzamide derivatives have been synthesized and investigated for their antioxidant activities. In particular, compounds such as sterically hindered phenols including 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide have shown promise in forming hydrogen bonds, suggesting potential as antioxidants (Storozhok et al., 2013).
Catalytic Applications in Oxidation
Chiral N-hydroxybenzamides have been utilized as precursors for N-oxyl radicals in catalytic applications, specifically for aerobic asymmetric oxidations. This suggests their utility in facilitating selective chemical reactions, pointing towards their potential in various industrial applications (Capraro et al., 2014).
Cytotoxicity and Pharmaceutical Applications
N-butyl-3-hydroxybenzamide derivatives have been studied for their cytotoxic effects. Research indicates that certain complexes with para-position substituents of N-hydroxybenzamide anions exhibit potent cytotoxicity, suggesting potential applications in pharmaceuticals, particularly in cancer therapy (Shang et al., 2013).
Antimicrobial Applications
Derivatives of N-butyl-3-hydroxybenzamide have been synthesized and assessed for their antimicrobial properties. Specific compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates potential use in developing new antimicrobial agents (Mahesh et al., 2015).
Sensor Technology
N-butyl-3-hydroxybenzamide compounds have been integrated into biosensor technology. For instance, a modified carbon paste electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs has been developed for the electrocatalytic determination of biological molecules such as glutathione. This suggests applications in medical diagnostics and biochemical research (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
N-butyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCEBQVQWMWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




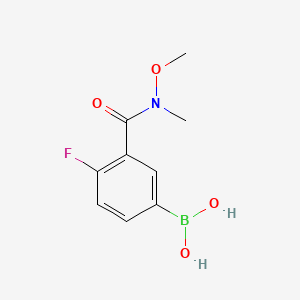
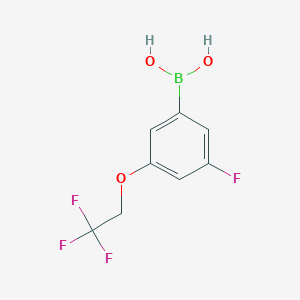
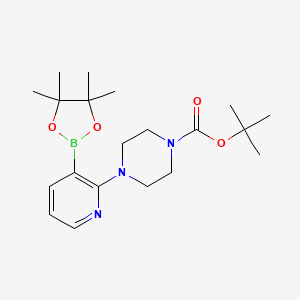
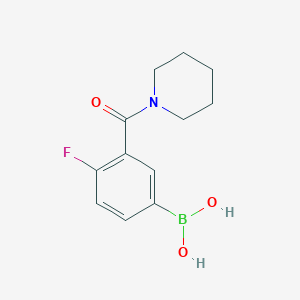
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
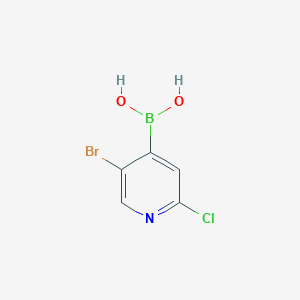
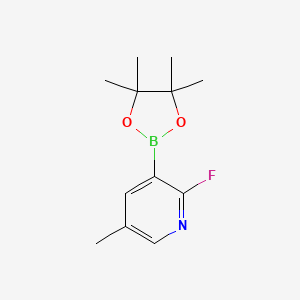
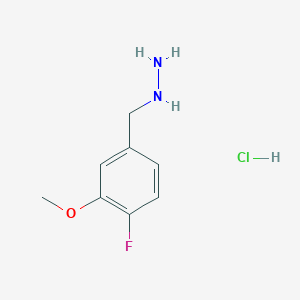
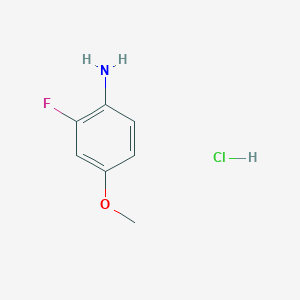
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
